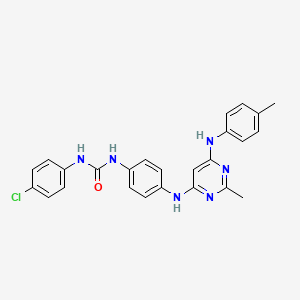
1-(4-Chlorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Clorofenil)-3-(4-((2-metil-6-(p-tolilamino)pirimidin-4-il)amino)fenil)urea es un compuesto orgánico complejo que pertenece a la clase de derivados de la urea. Este compuesto se caracteriza por la presencia de un grupo clorofenilo, un grupo pirimidinilo y un grupo tolilamino, lo que lo convierte en una molécula de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(4-Clorofenil)-3-(4-((2-metil-6-(p-tolilamino)pirimidin-4-il)amino)fenil)urea generalmente involucra múltiples pasos. Un método común incluye la reacción de 4-cloroanilina con isocianatos para formar el enlace de urea. Los grupos pirimidinilo y tolilamino se introducen a través de reacciones posteriores que involucran precursores y catalizadores adecuados.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de solventes específicos, control de temperatura y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(4-Clorofenil)-3-(4-((2-metil-6-(p-tolilamino)pirimidin-4-il)amino)fenil)urea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas en presencia de una base como hidróxido de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
1-(4-Clorofenil)-3-(4-((2-metil-6-(p-tolilamino)pirimidin-4-il)amino)fenil)urea tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas o antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Clorofenil)-3-(4-((2-metil-6-(p-tolilamino)pirimidin-4-il)amino)fenil)urea involucra su interacción con objetivos moleculares específicos. Este compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Compuestos similares:
- 1-(4-Clorofenil)-3-(4-(2-metilpirimidin-4-il)fenil)urea
- 1-(4-Clorofenil)-3-(4-(p-tolilamino)fenil)urea
- 1-(4-Clorofenil)-3-(4-(2-metil-6-aminopirimidin-4-il)fenil)urea
Singularidad: 1-(4-Clorofenil)-3-(4-((2-metil-6-(p-tolilamino)pirimidin-4-il)amino)fenil)urea es único debido a la presencia de los grupos pirimidinilo y tolilamino, que pueden conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(4-CHLOROPHENYL)-3-[4-(DIMETHYLAMINO)PHENYL]UREA: Differing in the amino substituents, leading to variations in reactivity and biological activity.
1-(4-METHOXYPHENYL)-3-[4-(METHYLAMINO)PHENYL]UREA: Featuring a methoxy group instead of a chlorophenyl group, affecting its chemical properties and applications.
The uniqueness of 1-(4-CHLOROPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H23ClN6O |
|---|---|
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C25H23ClN6O/c1-16-3-7-19(8-4-16)29-23-15-24(28-17(2)27-23)30-20-11-13-22(14-12-20)32-25(33)31-21-9-5-18(26)6-10-21/h3-15H,1-2H3,(H2,31,32,33)(H2,27,28,29,30) |
Clave InChI |
OFHFPZVXWHAMPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320886.png)
![4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B11320897.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320898.png)
![2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B11320908.png)
![N-{2-[3-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11320912.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-nitrobenzamide](/img/structure/B11320916.png)

![Methyl 6-methyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11320929.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one](/img/structure/B11320930.png)
![6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11320936.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11320941.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11320948.png)

